An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil (CAS 6642-31-5)
An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil (CAS 6642-31-5)
A Note on Chemical Identity: This guide focuses on 6-Amino-1,3-dimethyluracil (CAS 6642-31-5). The initial request for "6-Butylamino-1,3-dimethyluracil CAS 5770-46-7" appears to contain a typographical error in both the chemical name and CAS number, as extensive database searches yielded no significant information for such a compound. In contrast, 6-Amino-1,3-dimethyluracil is a well-documented and commercially available chemical with the CAS number 6642-31-5, aligning with the likely intent of the query.
Introduction
6-Amino-1,3-dimethyluracil is a pyrimidine derivative that has garnered significant interest in various scientific and industrial fields. Its structural similarity to naturally occurring nucleobases makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] Furthermore, its chemical properties have led to its widespread use as a thermal stabilizer in the production of polyvinyl chloride (PVC), enhancing the durability and longevity of plastic products.[3][4] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 6-Amino-1,3-dimethyluracil, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
6-Amino-1,3-dimethyluracil is typically an off-white to light yellow powder.[4][5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 6642-31-5 | [4][6] |
| Molecular Formula | C6H9N3O2 | [4][6] |
| Molecular Weight | 155.15 g/mol | [4][6] |
| Melting Point | 295 °C (decomposes) | [4] |
| Appearance | Off-white to light yellow powder | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Purity | ≥99.0% (typical commercial grade) | [4] |
Synthesis of 6-Amino-1,3-dimethyluracil
The synthesis of 6-Amino-1,3-dimethyluracil is well-established and can be achieved through several routes. A common and effective method involves the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by a cyclization reaction.
Synthetic Pathway Overview
The following diagram illustrates a typical synthesis pathway for 6-Amino-1,3-dimethyluracil.
Caption: A general overview of the synthesis of 6-Amino-1,3-dimethyluracil.
Detailed Experimental Protocol
A patented method for the preparation of 6-Amino-1,3-dimethyluracil involves the following key steps[8]:
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Preparation of Dehydrated Cyanoacetic Acid: Cyanoacetic acid with a mass concentration of 70% undergoes vacuum reduced pressure distillation to obtain dehydrated cyanoacetic acid. This step is crucial as the subsequent condensation reaction is sensitive to water, which can lead to side reactions and reduced purity.[8]
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Condensation Reaction: The dehydrated cyanoacetic acid is cooled, and a condensing agent and acetic anhydride are added. 1,3-dimethylurea is then introduced to the reaction mixture to form 1,3-dimethylcyanoacetylurea.[8]
-
Cyclization Reaction: The intermediate, 1,3-dimethylcyanoacetylurea, is then subjected to cyclization under alkaline conditions. This is typically achieved by the dropwise addition of a liquid alkali, such as sodium hydroxide, while carefully controlling the temperature and pH to facilitate the ring-closing reaction that yields 6-Amino-1,3-dimethyluracil.[8]
-
Purification: The final product is then isolated and purified, often through centrifugation and drying.[8]
Applications of 6-Amino-1,3-dimethyluracil
The unique chemical structure of 6-Amino-1,3-dimethyluracil lends itself to a variety of applications, primarily in the fields of materials science and medicinal chemistry.
Industrial Applications: PVC Stabilization
A significant industrial application of 6-Amino-1,3-dimethyluracil is as a thermal stabilizer for polyvinyl chloride (PVC).[3] It is often used in conjunction with other stabilizers, such as calcium and zinc stearates, to improve the thermal and UV stability of PVC products.[4] This enhancement of durability makes it a valuable component in the manufacturing of a wide range of PVC goods, including pipes, window frames, and cables.[3] The stabilizing effect is attributed to its ability to neutralize hydrogen chloride, a degradation product of PVC, thereby preventing further decomposition of the polymer chain.
Pharmaceutical and Agrochemical Research
In the realm of life sciences, 6-Amino-1,3-dimethyluracil serves as a versatile intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its structural resemblance to nucleobases makes it a key starting material for the development of:
-
Antiviral and Anticancer Agents: Researchers have utilized this compound to create novel nucleoside analogs with potential therapeutic properties.[1]
-
Cardiotonic Agents: It has been a precursor in the synthesis of 5-amino-pyrido[2,3-d]pyrimidine derivatives, which have been investigated as potential cardiotonic agents.[7]
-
Herbicides: The compound is also used in the formulation of agrochemicals, specifically herbicides that target plant growth pathways.[1]
The following diagram illustrates the central role of 6-Amino-1,3-dimethyluracil as a building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Caption: Diverse applications of 6-Amino-1,3-dimethyluracil.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 6-Amino-1,3-dimethyluracil. It is classified as a substance that can cause skin and eye irritation. Therefore, the use of personal protective equipment, including gloves, protective clothing, and eye protection, is recommended. The compound should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
6-Amino-1,3-dimethyluracil is a compound with significant utility in both industrial and research settings. Its role as a PVC stabilizer highlights its importance in materials science, while its function as a versatile synthetic intermediate underscores its value in the ongoing development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and applications is crucial for scientists and researchers working in these fields.
References
- Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (2025, August 9).
- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). RSC Publishing.
- Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
- UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. (2023, February 2). Semantic Scholar.
- 6-Amino-1,3-dimethyluracil. (n.d.). Chem-Impex.
- Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. (n.d.). ACS Publications.
- preventing decomposition of 6-Chloro-5-formyl-1,3-dimethyluracil during reactions. (n.d.). Benchchem.
- High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer. (n.d.).
- In vitro proliferative activity of 6-substituted uracil derivatives. (2021, January 21). JPPRes.
- PHOTOCYCLOADDITION OF 6-CHLORO-1,3-DIMETHYLURACIL TO OLEFINS. (n.d.). LOCKSS.
- Acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil and mesitylene: formation of photocycloadducts and their characterization. (2001, April 15). PubMed.
- 6-Amino-1,3-dimethyluracil 98 6642-31-5. (n.d.).
- 6-Amino-5-formamido-1,3-dimethyluracil. (n.d.). PubChem.
- SYNTHESIS AND REACTION OF 6-CYANOURACILS. (n.d.). LOCKSS.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). PMC.
- 6-Amino-1,3-dimethyluracil. (n.d.). BioCrick.
- Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. (2016, December 15). PubMed.
- 6-Amino-1,3-dimethyluracil. (n.d.). NIST WebBook.
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